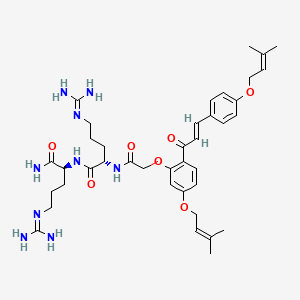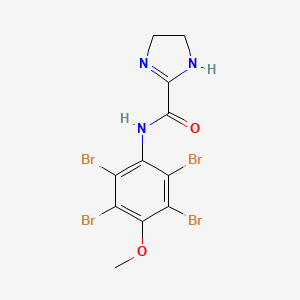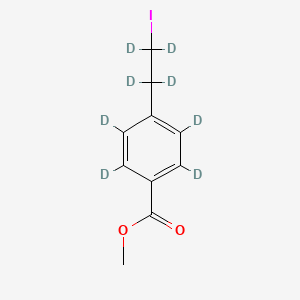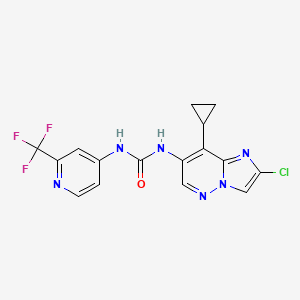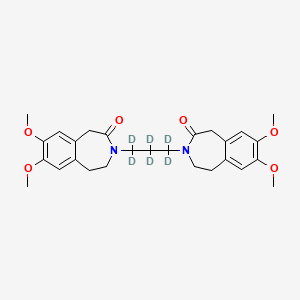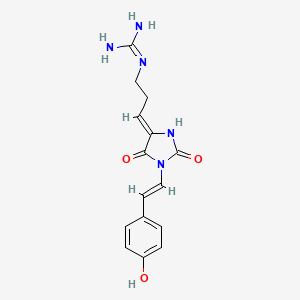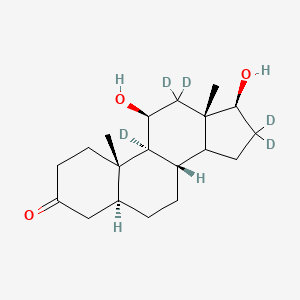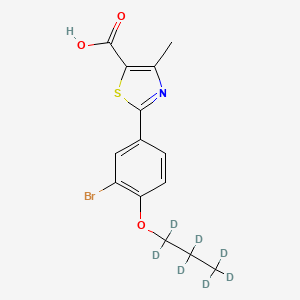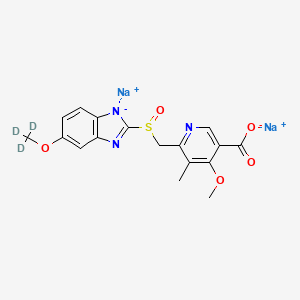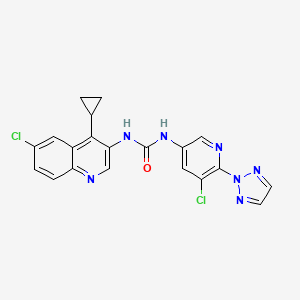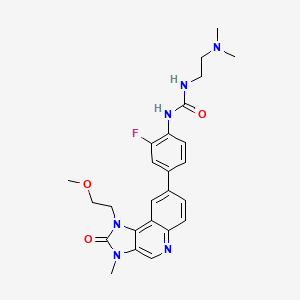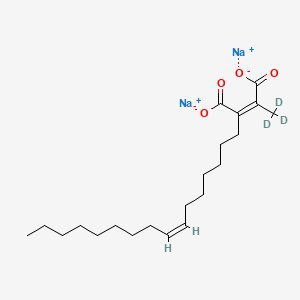
Chaetomellic acid B-d3 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetomellic acid B-d3 (disodium) is a synthetic derivative of chaetomellic acid B, a naturally occurring compound isolated from the fungus Chaetomella acutiseta.
Preparation Methods
The synthesis of chaetomellic acid B-d3 (disodium) involves several steps, starting with the extraction of chaetomellic acid B from the fungal source. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated form, chaetomellic acid B-d3. The final step involves the conversion of the acid to its disodium salt form. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chaetomellic acid B-d3 (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has shown potential therapeutic applications, particularly in the inhibition of farnesyl-protein transferase, which is involved in the post-translational modification of proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .
Comparison with Similar Compounds
Chaetomellic acid B-d3 (disodium) can be compared with other similar compounds, such as:
Chaetomellic acid A: Another derivative of chaetomellic acid with similar inhibitory effects on farnesyl-protein transferase.
Farnesyl diphosphate analogs: These compounds also inhibit farnesyl-protein transferase but may differ in their specificity and potency.
Geranylgeranyl transferase inhibitors: These compounds inhibit a related enzyme, geranylgeranyl transferase, and have distinct biological effects. The uniqueness of chaetomellic acid B-d3 (disodium) lies in its specific deuteration and disodium salt form, which may enhance its stability and efficacy in certain applications.
Properties
Molecular Formula |
C21H34Na2O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |
InChI Key |
FJQLDNIZWYJEEX-HSIFYRSESA-L |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


